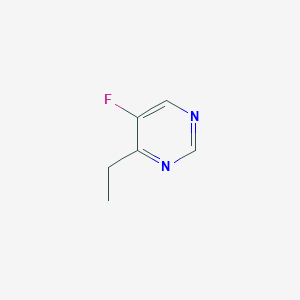

4-Etil-5-fluoropirimidina

Descripción general

Descripción

4-Ethyl-5-fluoropyrimidine is an organic compound with the chemical formula C6H8FN3. It is a white crystalline solid, stable at room temperature and pressure . This compound is notable for its applications in various fields, including pharmaceuticals, agriculture, and chemical research.

Aplicaciones Científicas De Investigación

4-Ethyl-5-fluoropyrimidine has a wide range of applications in scientific research:

Pharmaceuticals: It is used in the synthesis of drugs, including anti-cancer and antiviral medications.

Agriculture: The compound serves as a raw material for pesticides and herbicides.

Chemical Research: It is utilized in organic synthesis reactions, such as fluorination and electrophilic substitution reactions.

Mecanismo De Acción

Target of Action

4-Ethyl-5-fluoropyrimidine is a fluoropyrimidine, a class of drugs that includes 5-fluorouracil (5-FU), which is widely used in cancer treatment . The primary target of fluoropyrimidines is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a valuable target for anticancer drugs .

Mode of Action

The mode of action of 4-Ethyl-5-fluoropyrimidine is likely similar to that of other fluoropyrimidines. These compounds exert their anticancer effects by inhibiting TS and disrupting DNA synthesis . They are also incorporated into RNA and DNA, inhibiting their normal function . In addition to TS, recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Biochemical Pathways

Fluoropyrimidines affect the biochemical pathway of DNA and RNA synthesis. By inhibiting TS, they prevent the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis . They also disrupt RNA function by being incorporated into the RNA molecule .

Pharmacokinetics

For instance, 5-FU has been shown to have erratic absorption and nonlinear pharmacokinetics when administered orally . The prodrugs of 5-FU, such as capecitabine, are designed to improve the bioavailability of 5-FU .

Result of Action

The result of the action of 4-Ethyl-5-fluoropyrimidine is likely to be cytotoxic, similar to other fluoropyrimidines. These compounds are highly cytotoxic to a variety of cells, including cancer cells . By disrupting DNA and RNA synthesis, they inhibit cell proliferation and induce cell death .

Action Environment

The action of 4-Ethyl-5-fluoropyrimidine, like other fluoropyrimidines, can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as enzymes that can metabolize the compound .

Análisis Bioquímico

Biochemical Properties

4-Ethyl-5-fluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be an impurity in voriconazole, an antifungal triazole . The interactions of 4-Ethyl-5-fluoropyrimidine with biomolecules are primarily through its fluorine atom, which can form strong bonds due to its high electronegativity. This property allows it to participate in fluorination reactions and electrophilic substitution reactions .

Cellular Effects

4-Ethyl-5-fluoropyrimidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorine atom can perturb nucleic acid structure and dynamics, leading to cytotoxic effects in certain cells, including cancer cells . This cytotoxicity is due to the compound’s ability to inhibit enzymes involved in nucleic acid synthesis and modification .

Molecular Mechanism

The molecular mechanism of action of 4-Ethyl-5-fluoropyrimidine involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and inhibiting their activity. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . Additionally, 4-Ethyl-5-fluoropyrimidine can interfere with RNA modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, leading to disruptions in RNA processing and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-5-fluoropyrimidine change over time. The compound is stable at room temperature but can degrade under certain conditions . Long-term exposure to 4-Ethyl-5-fluoropyrimidine can lead to persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in gene expression . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Ethyl-5-fluoropyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, 4-Ethyl-5-fluoropyrimidine can induce toxic effects, including damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions .

Metabolic Pathways

4-Ethyl-5-fluoropyrimidine is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase, which is responsible for the catabolism of pyrimidines . This interaction affects the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of various intermediates that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, 4-Ethyl-5-fluoropyrimidine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 4-Ethyl-5-fluoropyrimidine are crucial for its biological activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of 4-Ethyl-5-fluoropyrimidine affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, ensuring that it exerts its effects at the appropriate sites within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4-Ethyl-5-fluoropyrimidine can be achieved through several synthetic routes. . This process typically involves fluorination reactions and substitution reactions. For instance, reacting 6-ethyl-5-chloro-4-hydroxypyrimidine with potassium fluoride in a reaction solvent for 18-24 hours can yield 4-Ethyl-5-fluoropyrimidine .

Industrial Production Methods: Industrial production of 4-Ethyl-5-fluoropyrimidine often involves the use of cost-effective raw materials and scalable reaction conditions. For example, using a-chloro propionyl ethyl acetate or a-chloro propionyl methyl acetate as starting materials, followed by ring-closing and fluorination steps, can produce high yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Fluorination Reactions: Introduction of fluorine atoms.

Electrophilic Substitution Reactions: Replacement of hydrogen atoms with electrophiles.

Common Reagents and Conditions:

Fluorination: Potassium fluoride is commonly used as a fluorinating agent.

Substitution: Electrophilic reagents such as SelectFluor can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions typically yield fluorinated derivatives of the original compound .

Comparación Con Compuestos Similares

5-Fluorouracil: A widely used anti-cancer drug that also inhibits thymidylate synthase.

6-Ethyl-5-fluoro-4-chloropyrimidine: Another fluorinated pyrimidine with similar applications.

Uniqueness: 4-Ethyl-5-fluoropyrimidine is unique due to its specific chemical structure, which allows for targeted interactions with molecular pathways involved in cancer treatment. Its stability and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Actividad Biológica

4-Ethyl-5-fluoropyrimidine (4-Et-5-FP) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethyl-5-fluoropyrimidine has the molecular formula and a molecular weight of approximately 126.13 g/mol. Its structure features a pyrimidine ring with an ethyl group at the 4-position and a fluorine atom at the 5-position. The presence of the fluorine atom enhances its lipophilicity and biological activity by improving its binding affinity to various biological targets, including enzymes involved in nucleic acid metabolism.

The biological activity of 4-Ethyl-5-fluoropyrimidine is primarily attributed to its structural similarity to nucleobases, allowing it to interfere with nucleic acid synthesis. This compound can inhibit key enzymes such as:

- Thymidylate Synthase (TS) : Crucial for DNA synthesis, inhibition of TS can lead to reduced thymidine levels, which is detrimental to rapidly dividing cells, such as cancer cells.

- DNA Topoisomerase I : Inhibition can prevent DNA replication and transcription, leading to cell death in proliferating cells.

Anticancer Properties

Research indicates that 4-Ethyl-5-fluoropyrimidine exhibits significant anticancer activity. Studies have shown that similar fluorinated pyrimidines can inhibit the growth of various cancer cell lines by disrupting nucleic acid synthesis. For instance, 5-Fluorouracil (5-FU), a well-known fluorinated pyrimidine, is extensively used in cancer therapy due to its ability to interfere with DNA synthesis through TS inhibition .

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Mechanism of Action | Clinical Application |

|---|---|---|

| 4-Ethyl-5-fluoropyrimidine | Inhibits TS and topoisomerases | Potential anticancer agent |

| 5-Fluorouracil | Inhibits TS | Used in various cancers |

| Capecitabine | Prodrug converted to 5-FU | Colorectal cancer treatment |

Antiviral Activity

Preliminary studies suggest that 4-Ethyl-5-fluoropyrimidine may also possess antiviral properties. Its ability to mimic nucleobases allows it to interfere with viral replication processes by inhibiting viral polymerases involved in nucleic acid synthesis .

Case Studies and Research Findings

- In Vitro Studies : A study involving various cancer cell lines demonstrated that 4-Ethyl-5-fluoropyrimidine inhibited cell proliferation significantly compared to untreated controls. The IC50 values were comparable to those observed for established chemotherapeutics like 5-FU .

- Combination Therapies : Research has explored the use of 4-Ethyl-5-fluoropyrimidine in combination with other agents, such as oxaliplatin and capecitabine, showing enhanced efficacy in reducing tumor size in animal models .

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including high solubility and stability, which are beneficial for therapeutic applications. Its deuterated form (4-Ethyl-5-fluoropyrimidine-d3) has been studied for improved metabolic stability .

Propiedades

IUPAC Name |

4-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDRTRWCASUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160115 | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-88-9 | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-5-FLUOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT448KF49C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 4-ethyl-5-fluoropyrimidine identified as a degradation compound of voriconazole?

A1: Researchers utilized LC-MS-MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) technology to analyze the degradation products of voriconazole under alkaline conditions []. This technique allowed for the separation and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. By comparing the spectral characteristics of the degradation products to those of the parent compound, voriconazole, scientists identified 4-ethyl-5-fluoropyrimidine as a major degradation product [].

Q2: Does the research provide information about the potential biological activity or toxicity of 4-ethyl-5-fluoropyrimidine?

A2: The research paper primarily focuses on the analytical method development for identifying voriconazole degradation compounds and does not delve into the biological activity, toxicity, or other properties of 4-ethyl-5-fluoropyrimidine []. Further research is needed to explore these aspects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.